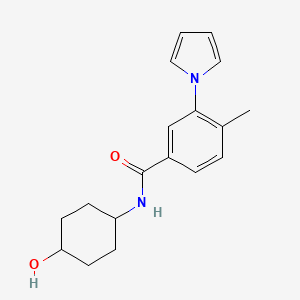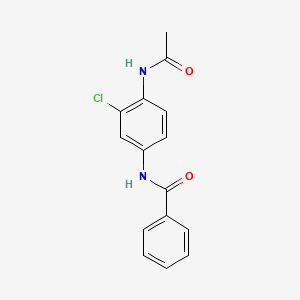
(4-Methylpiperidin-1-yl)-(4-methylsulfanylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylpiperidin-1-yl)-(4-methylsulfanylphenyl)methanone, also known as 4-Methylpentedrone (4-MPD), is a synthetic stimulant drug that belongs to the cathinone class. It is a research chemical that has gained popularity in recent years due to its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 4-MPD is similar to other cathinone stimulants. It works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to increased alertness, energy, and euphoria. However, the exact mechanism of action of 4-MPD is not fully understood and requires further research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MPD are similar to other stimulant drugs. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to reduced blood flow to the extremities. Long-term use of 4-MPD can lead to addiction, tolerance, and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-MPD in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the effects of dopamine on behavior and cognition. However, one limitation is that it is a relatively new research chemical, and its long-term effects are not fully understood. Additionally, the synthesis of 4-MPD is a complex process that requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for research on 4-MPD. One area of interest is its potential use as a treatment for attention deficit hyperactivity disorder (ADHD). Another area of interest is its potential use in the treatment of addiction to other stimulant drugs. Further research is needed to fully understand the long-term effects of 4-MPD and its potential applications in scientific research and medicine.
Conclusion
In conclusion, 4-Methylpiperidin-1-yl)-(4-methylsulfanylphenyl)methanone, or 4-MPD, is a synthetic stimulant drug that has potential applications in scientific research. It has a high affinity for the dopamine transporter, making it a useful tool for studying the effects of dopamine on behavior and cognition. However, its long-term effects are not fully understood, and further research is needed to fully explore its potential applications in scientific research and medicine.
Métodos De Síntesis
The synthesis of 4-MPD involves the reaction of 4-methylpropiophenone with thiohydroxylamine hydrochloride to form 4-methylthioamphetamine. This intermediate is then reacted with 4-methylpiperidine to form 4-MPD. The synthesis of 4-MPD is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4-MPD has potential applications in scientific research, particularly in the study of the central nervous system. It has been shown to have a high affinity for the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. This makes it a useful tool for studying the effects of dopamine on behavior and cognition.
Propiedades
IUPAC Name |
(4-methylpiperidin-1-yl)-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-11-7-9-15(10-8-11)14(16)12-3-5-13(17-2)6-4-12/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKADTDRAIQDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-(4-methylsulfanylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B7471270.png)

![1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene](/img/structure/B7471284.png)

![1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)

![5-[4-[2-(Difluoromethoxy)benzoyl]piperazine-1-carbonyl]-2-methylisoindole-1,3-dione](/img/structure/B7471303.png)
![N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide](/img/structure/B7471313.png)
